1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea
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Overview
Description
1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their wide range of applications in various fields, including medicinal chemistry, agriculture, and material science. This particular compound features a methoxyphenyl group and a pyridinylmethyl group attached to a thiourea backbone, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea typically involves the reaction of 2-methoxyaniline with pyridine-2-carboxaldehyde in the presence of a thiourea source. The reaction is usually carried out under mild conditions, often in an organic solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress pathways, potentially leading to cytotoxic effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Methoxyphenyl)-3-(pyridin-3-ylmethyl)thiourea
- 1-(2-Methoxyphenyl)-3-(pyridin-4-ylmethyl)thiourea
- 1-(2-Methoxyphenyl)-3-(pyridin-2-ylethyl)thiourea
Uniqueness
1-(2-Methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea is unique due to the specific positioning of the methoxy group on the phenyl ring and the pyridinylmethyl group on the thiourea backbone. This unique structure imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-13-8-3-2-7-12(13)17-14(19)16-10-11-6-4-5-9-15-11/h2-9H,10H2,1H3,(H2,16,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVFCDYVWYSHVFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=S)NCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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